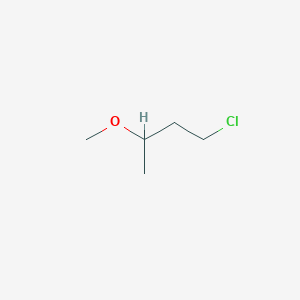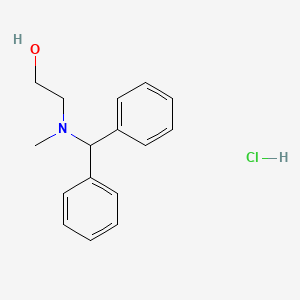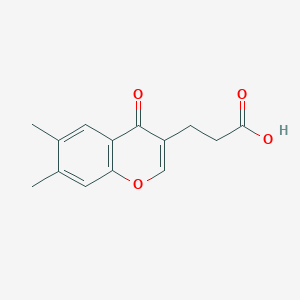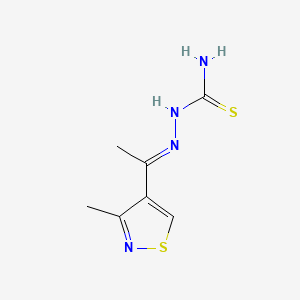
2-Methyl-1H-1,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-1,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The structure of this compound includes a benzene ring fused with a diazepine ring, with a methyl group attached to the second position of the diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines, including 2-Methyl-1H-1,3-benzodiazepine, often involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines. For example, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield benzodiazepines .
Industrial Production Methods
Industrial production of benzodiazepines typically involves large-scale chemical synthesis using automated flow platforms. These platforms enable the continuous synthesis of benzodiazepines from aminobenzophenones, ensuring high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Methyl-1H-1,3-benzodiazepine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the effects of benzodiazepines on biological systems.
Medicine: It is used in the development of new anxiolytic and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Methyl-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant properties of benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant properties.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
2-Methyl-1H-1,3-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and its interaction with the GABA_A receptor. This makes it a valuable compound for research and development in the field of medicinal chemistry .
Properties
CAS No. |
88820-30-8 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12) |
InChI Key |
AZXQNBVVQXYLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)

![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)





![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
